Benzo[b]thiophene-4-acetic acid
Description
The following table provides data for representative benzo[b]thiophene derivatives to illustrate the types of information available for this class of compounds.
| Compound Name | Molecular Formula | Synthesis Method | Key Findings / Application |
| Diethyl benzo[b]thiophene-2,3-dicarboxylate | C₁₄H₁₄O₄S | Visible-light-promoted cyclization of disulfides and alkynes | Serves as a scaffold for further chemical modification. rsc.org |
| 2,3-Diphenylbenzo[b]thiophene | C₂₀H₁₄S | Visible-light-promoted cyclization of disulfides and alkynes | A poly-aromatic derivative with potential applications in materials science. rsc.org |
| (E)-N'-(4-Nitrobenzylidene)benzo[b]thiophene-2-carbohydrazide | C₁₆H₁₁N₃O₃S | Reaction of benzo[b]thiophene-2-carboxylic hydrazide with 4-nitrobenzaldehyde | Investigated for antimicrobial activity against Staphylococcus aureus. nih.gov |
| (E)-3-((2-(Benzo[b]thiophene-2-carbonyl)hydrazono)methyl)benzoic acid | C₁₇H₁₂N₂O₃S | Reaction of benzo[b]thiophene-2-carboxylic hydrazide with 3-formylbenzoic acid | A derivative with potential biological activity due to the presence of both the benzo[b]thiophene and benzoic acid moieties. nih.gov |
Structure
2D Structure
Properties
IUPAC Name |
2-(1-benzothiophen-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2S/c11-10(12)6-7-2-1-3-9-8(7)4-5-13-9/h1-5H,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOMXIGWQFOYLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CSC2=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20180954 | |
| Record name | 4-(Benzo(b)thienyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20180954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2635-75-8 | |
| Record name | Benzo[b]thiophene-4-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2635-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-(Benzo(b)thienyl)acetic acid | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo[b]thiophene-4-acetic acid | |
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| Record name | 4-(Benzo(b)thienyl)acetic acid | |
| Source | EPA DSSTox | |
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| Record name | 4-(benzo(b)thienyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 4-(Benzo(b)thienyl)acetic acid | |
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Exploration of Biological Activity:a Comprehensive Screening of Benzo B Thiophene 4 Acetic Acid and Its Amides, Esters, and Other Derivatives Against a Wide Array of Biological Targets is Warranted. Based on the Activities of Other Isomers, Promising Areas for Investigation Include:
Anti-inflammatory Activity: The acetic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). Investigating whether Benzo[b]thiophene-4-acetic acid exhibits similar properties could lead to new therapeutic agents.
Anticancer and Kinase Inhibition: The benzo[b]thiophene core is a known pharmacophore in anticancer research. Evaluating this specific isomer for its effects on cancer cell proliferation and specific kinase pathways could be a fruitful endeavor.
Antimicrobial Properties: Given the demonstrated antimicrobial potential of other benzo[b]thiophene derivatives, screening against a panel of pathogenic bacteria and fungi is a logical step. nih.gov
Computational and Theoretical Investigations
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) calculations offer a robust framework for investigating the fundamental characteristics of Benzo[b]thiophene-4-acetic acid. These calculations are crucial for predicting its behavior in various chemical environments and for designing new synthetic pathways.
Optimized Geometries and Electronic Structure Analysis
DFT calculations have been employed to determine the most stable three-dimensional arrangement of atoms in this compound. researchgate.netnih.gov These optimized geometries provide precise information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties. The electronic structure, including the distribution of electron density and electrostatic potential, can also be mapped, revealing regions of the molecule that are electron-rich or electron-poor. nih.govresearchgate.net This information is critical for predicting sites of electrophilic and nucleophilic attack. researchgate.netnih.gov
For related thiophene (B33073) derivatives, DFT studies at the B3LYP/6-311+G level of theory have been used to calculate structural features. researchgate.net The analysis of the molecular electrostatic potential (MEP) surface helps in identifying the reactive sites of the molecule. nih.govaimspress.com
Table 1: Selected Optimized Geometrical Parameters for Thiophene Derivatives (Calculated)
| Parameter | Bond Length (Å) / Angle (°) | Reference |
|---|---|---|
| N1–C10 | 1.413 | researchgate.net |
| C1–C2 | 1.383 | researchgate.net |
| N1–C10–C1 | 118.64 | researchgate.net |
| O1–C10–C1 | 121.50 | researchgate.net |
Molecular Orbital Analysis (HOMO, LUMO Energy Levels)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity and electronic properties of a molecule. nih.govnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The HOMO-LUMO energy gap is a crucial parameter that reflects the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. aimspress.comnih.gov
DFT calculations have been used to determine the HOMO and LUMO energy levels for various benzo[b]thiophene and thiophene derivatives. researchgate.netresearchgate.net This analysis provides insights into charge transfer interactions within the molecule and helps to explain its electronic transition properties. nih.goviosrjournals.org
Table 2: Frontier Molecular Orbital Energies for a Tetrahydrobenzo[b]thiophene Derivative (Calculated)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|
| Compound 1 | -5.57 | -0.99 | 4.58 | researchgate.net |
| Compound 16 | -5.99 | -1.78 | 4.21 | researchgate.net |
| Compound 17 | -5.91 | -1.91 | 4.00 | researchgate.net |
Vibrational Frequency Analysis
Theoretical vibrational frequency analysis, typically performed using DFT methods, complements experimental spectroscopic techniques like FT-IR and FT-Raman. iosrjournals.orgchem-soc.si By calculating the vibrational modes of this compound, researchers can assign the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional vibrations. rasayanjournal.co.in This detailed assignment aids in the structural elucidation of the molecule and its derivatives. For instance, in related thiophene compounds, C-S stretching modes have been identified computationally. iosrjournals.org
Mechanistic Investigations of Reactions
Computational studies are instrumental in unraveling the intricate details of chemical reactions involving this compound and its parent scaffold. They allow for the exploration of reaction mechanisms, including the identification of transient intermediates and transition states that are often difficult to observe experimentally. organic-chemistry.org
Elucidation of Reaction Pathways and Transition States
DFT calculations can map out the potential energy surface of a reaction, revealing the most likely pathways from reactants to products. organic-chemistry.orgkfupm.edu.sa This includes the characterization of transition state structures, which represent the energy maxima along the reaction coordinate. Understanding the geometry and energy of these transition states is crucial for explaining the observed selectivity and reaction rates. For example, mechanistic studies on the synthesis of benzo[b]thiophenes have proposed tandem radical addition-cyclization pathways and sequential Ullmann-type C-S bond coupling followed by a Wittig reaction. organic-chemistry.org Preliminary mechanistic investigations have also provided experimental kinetic evidence supporting a Heck-type reaction pathway in C-H arylations of heteroarenes like benzo[b]thiophene. acs.org
Kinetic Isotope Effect (KIE) Studies
Kinetic isotope effect (KIE) studies, both experimental and computational, provide powerful insights into reaction mechanisms by revealing which bonds are broken or formed in the rate-determining step. In the context of reactions involving the benzo[b]thiophene core, KIEs can be used to probe the nature of the C-H activation step. For instance, in the palladium-catalyzed β-arylation of benzo[b]thiophene, the measurement of ¹³C KIEs and the observation of an inverse KIE at the C-3 proton have been used to support a Heck-type reaction pathway. acs.org Such studies are crucial for distinguishing between different proposed mechanisms. acs.orgnih.gov
Conformational Analysis of this compound
The primary determinant of the conformational preference will be the dihedral angle described by the atoms of the side chain relative to the plane of the benzo[b]thiophene ring system. The orientation of the carboxylic acid group, particularly the carbonyl (C=O) and hydroxyl (-OH) groups, relative to the bicyclic core will dictate the stability of each conformer due to steric and electronic effects. It is hypothesized that at least two main planar conformers, a syn and an anti orientation, could exist, arising from the rotation around the C4-C(acetic) bond. In the syn conformation, the carboxylic acid group would be oriented towards the thiophene part of the ring, while in the anti conformation, it would point away.
Further complexity is introduced by the rotation around the C-C bond of the acetic acid group itself. However, it is widely recognized that the planar arrangement of the carboxylic acid group is generally the most stable. The relative energies of these conformers would likely be determined using high-level quantum mechanical calculations, such as Density Functional Theory (DFT). The results would typically be presented in a data table, as illustrated hypothetically below.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C3-C4-Cα-C=O) (°) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| syn-planar | 0 | 0.00 | 75 |
Note: The data in this table is hypothetical and serves as an illustration of typical results from a conformational analysis study. No specific published data for this compound was found.
Intermolecular Interaction Studies (e.g., QTAIM analysis)
The study of intermolecular interactions is crucial for understanding the solid-state properties and biological activity of a molecule. The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that analyzes the topology of the electron density to characterize chemical bonds and non-covalent interactions. chemrxiv.orgnih.gov
A QTAIM analysis provides quantitative data at the bond critical points (BCPs) for these interactions. Key topological parameters include the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)). The signs and magnitudes of these parameters reveal the nature and strength of the interactions. For instance, for hydrogen bonds, specific criteria for the values of ρ and ∇²ρ at the BCP are well-established. nih.gov
While no specific QTAIM studies on this compound have been reported in the searched literature, a hypothetical data table based on expected interactions is presented below to illustrate the typical findings of such an analysis.
Table 2: Hypothetical QTAIM Parameters for Intermolecular Interactions in a this compound Dimer
| Interaction Type | Bond Path | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) |
|---|---|---|---|---|
| O-H···O | O-H···O=C | 0.025 | +0.085 | -0.001 |
| C-H···O | C-H···O=C | 0.009 | +0.030 | +0.0005 |
Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of information obtained from a QTAIM analysis. No specific published data for this compound was found.
These computational approaches, conformational analysis and QTAIM, provide a detailed picture of the molecule's intrinsic properties and interaction patterns, which is fundamental for rational drug design and materials science applications.
Benzo B Thiophene 4 Acetic Acid As a Synthetic Intermediate and Building Block
Precursor for Complex Heterocyclic Systems
The structural attributes of benzo[b]thiophene-4-acetic acid make it an ideal starting material for the synthesis of a variety of complex heterocyclic systems. The presence of the carboxylic acid group allows for a range of chemical transformations, including amidation and esterification, which are key steps in the construction of larger, polycyclic structures.
One notable application is in the synthesis of fused heterocyclic compounds. The acetic acid side chain can be chemically modified and then induced to cyclize onto the benzo[b]thiophene core, leading to the formation of novel ring systems. For instance, through intramolecular cyclization reactions, new five- or six-membered rings can be fused to the existing benzo[b]thiophene scaffold, creating elaborate structures with potential applications in medicinal chemistry and material science.
Role in Multi-step Organic Syntheses
In the realm of multi-step organic synthesis, this compound serves as a valuable building block for the assembly of target molecules with desired functionalities. The carboxylic acid handle provides a convenient point for chemical modification and coupling with other molecular fragments.
For example, the acid can be converted to an acid chloride or an activated ester, which can then readily react with amines or alcohols to form amide or ester linkages, respectively. This reactivity is fundamental in the stepwise construction of larger molecules, where the benzo[b]thiophene unit can be incorporated as a key structural motif. While specific, publicly documented multi-step syntheses starting directly from this compound are not extensively detailed in readily available literature, its structural similarity to other benzo[b]thiophene derivatives used in drug discovery and materials science suggests its potential in similar synthetic campaigns.
Building Block for Advanced Organic Materials
The inherent electronic properties of the benzo[b]thiophene system, characterized by its electron-rich nature and planar structure, make it an attractive component for the design of advanced organic materials. This compound provides a means to incorporate this desirable core into larger polymeric or molecular structures tailored for specific material applications.
Applications in Organic Semiconductors
The field of organic electronics has seen a surge in the development of novel materials for applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The performance of these devices is intrinsically linked to the molecular structure and solid-state packing of the organic semiconductor used.
Benzo[b]thiophene-containing molecules are known to exhibit good charge transport properties, making them promising candidates for organic semiconductors. The acetic acid functionality of this compound offers a strategic point for chemical modification to enhance these properties. For instance, the carboxylic acid can be used to attach solubilizing groups to improve processability or to link multiple benzo[b]thiophene units together to create conjugated polymers with extended π-systems, which are crucial for efficient charge transport. Although direct application of the unmodified acid in semiconductor devices is not common, its role as a modifiable building block is of significant interest to material scientists.
Conclusion and Future Research Directions
Summary of Key Academic Contributions
Direct and extensive academic contributions specifically detailing the synthesis, properties, and applications of Benzo[b]thiophene-4-acetic acid are not widely documented in publicly available research. However, the academic landscape for related benzo[b]thiophene carboxylic acids and their derivatives is rich and provides a foundational understanding.
Research has established various synthetic routes to the benzo[b]thiophene core and its substituted analogues. chemicalbook.comtandfonline.com These methods often involve intramolecular cyclization of aryl sulfides or multi-component reactions catalyzed by transition metals. researchgate.net For instance, the cyclization of arylthioacetic acids can yield hydroxybenzo[b]thiophenes, which are precursors to the parent benzo[b]thiophene. chemicalbook.com While this points to a potential, though not explicitly detailed, pathway to acetic acid-substituted benzo[b]thiophenes, the literature more frequently highlights derivatives at the 2 and 3 positions. nih.govresearchgate.net
The primary academic contributions concerning benzo[b]thiophene derivatives lie in the exploration of their vast biological activities. ijpsjournal.comrsc.org These compounds are recognized for their potential as:
Antimicrobial agents: Derivatives have shown activity against various bacterial and fungal strains, including multidrug-resistant Staphylococcus aureus. nih.govias.ac.in
Anticancer agents: The benzo[b]thiophene scaffold is a component of compounds evaluated for their anti-proliferative effects. researchgate.netrsc.org
Anti-inflammatory agents: Certain derivatives have been investigated for their anti-inflammatory properties. ijpsjournal.comrsc.org
Cholinesterase inhibitors: Benzo[b]thiophene-chalcone hybrids have been studied for their potential in managing Alzheimer's disease. nih.gov
While these contributions form a robust foundation, the specific role and potential of the 4-acetic acid isomer remain an underexplored niche within the broader field. The synthesis of related compounds like 9,10-dihydro-4H-benzo tandfonline.comijpsjournal.comcyclohepta[1,2-b]thiophene-4-one, a key pharmaceutical intermediate, underscores the importance of functionalization at the 4-position of the benzo[b]thiophene system. researchgate.net
Emerging Trends in Benzo[b]thiophene Chemistry
The chemistry of benzo[b]thiophenes is a dynamic field with several emerging trends that are shaping its future trajectory. These trends are largely driven by the demand for novel therapeutic agents and advanced organic materials.
Q & A
Q. Data Example :
| Derivative | Modification | EC₅₀ (PPARα, μM) | EC₅₀ (PPARγ, μM) |
|---|---|---|---|
| Parent | -COOH | 0.358 | 1.21 |
| Ethyl ester | -COOEt | 0.422 | 1.45 |
| Sulfonyl | -SO₂Ph | >10 | Inactive |
Data adapted from PPAR agonist studies .
Advanced: What strategies resolve contradictions in reported biological activities of Benzo[b]thiophene derivatives?
Methodological Answer:
- Isomer-Specific Analysis : Separate enantiomers (e.g., R vs. S isomers) using chiral HPLC and test individually, as stereochemistry drastically affects activity (e.g., Aleglitazar R-isomer vs. S-isomer) .
- Metabolite Interference : Identify active metabolites (e.g., glucuronide conjugates) via incubation with liver microsomes and LC-MS/MS .
- Assay Variability :
Case Study : Inconsistent PPARγ activation data may arise from metabolite interference (e.g., 4′-glucuronide formation reducing activity) .
Advanced: How can computational methods guide the design of this compound derivatives?
Methodological Answer:
- Docking Studies : Use AutoDock or Schrödinger to predict binding modes with targets (e.g., PPARγ ligand-binding domain) .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity to prioritize synthetic targets .
- ADMET Prediction : Employ SwissADME or pkCSM to forecast pharmacokinetic properties (e.g., logP, CYP inhibition) .
Validation : Cross-check computational predictions with experimental data for lead optimization .
Basic: What are the stability and storage recommendations for this compound?
Methodological Answer:
- Storage : Keep in airtight containers at –20°C under inert gas (N₂ or Ar) to prevent oxidation .
- Stability Assessment :
- Accelerated degradation : Expose to heat (40°C), light, and humidity; monitor via HPLC for decomposition products (e.g., thiophene ring oxidation) .
- Handling : Use gloveboxes for moisture-sensitive reactions .
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
